Methyl 3-(3-piperidinyloxy)propanoate hydrochloride
Description
Structural Characterization of Methyl 3-(3-Piperidinyloxy)propanoate Hydrochloride
IUPAC Nomenclature and Systematic Identification
This compound is systematically identified by its IUPAC name, which reflects its molecular architecture. The parent chain is propanoic acid methyl ester , with a 3-piperidin-3-yloxy substituent. The hydrochloride suffix indicates the presence of a chloride counterion, formed by protonation of the piperidine nitrogen. The compound’s molecular formula is C₉H₁₆ClNO₃ , and its molecular weight is 221.5 g/mol (calculated from atomic masses: C=12, H=1, Cl=35.5, N=14, O=16).
Key structural features include:
- Piperidinyloxy group : An oxygen-linked piperidine ring attached to the propanoate backbone at the 3-position.
- Methyl ester : A carbonyl group esterified with methyl, contributing to the molecule’s electron-withdrawing character.
- Hydrochloride salt : A protonated piperidine nitrogen forming an ionic interaction with chloride.
Table 1: Molecular Properties of this compound
| Property | Value/Description |
|---|---|
| IUPAC Name | Methyl 3-(piperidin-3-yloxy)propanoate hydrochloride |
| Molecular Formula | C₉H₁₆ClNO₃ |
| Molecular Weight | 221.5 g/mol |
| CAS Number | [Not explicitly listed in sources]* |
*The CAS number for this specific compound is not provided in the available literature, but analogous compounds (e.g., methyl 3-piperidin-3-yloxypropanoate, CID 56831301) share structural similarities.
Molecular Geometry and Conformational Analysis
The molecular geometry is dominated by the piperidine ring and ester group , with conformational flexibility influenced by steric and electronic factors.
Piperidine Ring Conformation
Piperidine rings typically adopt chair or boat conformations. In this compound, the 3-piperidinyloxy group introduces an ether linkage, which may modulate the ring’s puckering. Protonation of the piperidine nitrogen in the hydrochloride salt enhances sp³ hybridization, favoring a chair conformation (Figure 1).
Key geometric features :
- Chair conformation : The piperidine ring adopts a chair structure, with the oxygen atom in an equatorial position to minimize steric clashes.
- Ester group orientation : The methyl ester group is positioned trans to the piperidine-oxygen linkage, optimizing electronic delocalization.
Steric and Electronic Interactions
- Steric hindrance : The 3-piperidinyloxy group creates moderate steric bulk, limiting rotational freedom around the oxygen-piperidine bond.
- Electronic effects : The electron-withdrawing ester group polarizes the adjacent carbon, enhancing the molecule’s dipole moment.
Crystallographic Data and Solid-State Arrangement
While direct crystallographic data for this compound are unavailable, structural analogies to related piperidine derivatives provide insights into its solid-state behavior.
Hypothetical Crystal Packing
Based on similar compounds (e.g., methyl 3-(piperidin-3-yloxy)propanoate):
- Hydrogen bonding : The protonated piperidine nitrogen (NH⁺) forms strong hydrogen bonds with chloride ions, creating ionic interactions .
- Ester carbonyl interactions : The carbonyl oxygen may engage in weaker C–H⋯O hydrogen bonds with adjacent methyl or piperidine groups.
- Supramolecular chains : Molecules likely arrange into chains or layers via alternating ionic and van der Waals interactions.
Table 2: Comparative Crystallographic Features with Analogous Compounds
Comparative Structural Analysis with Piperidine Derivatives
This compound’s structure diverges from other piperidine derivatives due to its ether-linked piperidine and hydrochloride salt .
Structural Differences
Conformational Variations
- Piperidine conformation : The ether linkage in the 3-piperidinyloxy group stabilizes the chair conformation more effectively than N-linked analogs, as observed in similar oxygen-containing piperidine derivatives.
- Ester group impact : The methyl ester’s electron-withdrawing nature reduces conjugation with the piperidine ring compared to amine-linked derivatives.
Properties
IUPAC Name |
methyl 3-piperidin-3-yloxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-9(11)4-6-13-8-3-2-5-10-7-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGHVMSITZBVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Methyl 3-hydroxypropanoate : Typically prepared by esterification of 3-hydroxypropanoic acid with methanol under acidic catalysis.
- 3-piperidinol or piperidine derivatives : The nucleophile providing the piperidinyloxy group.
Nucleophilic Substitution Reaction
The core reaction involves the substitution of a suitable leaving group on the propanoate chain with the piperidine nucleophile:
- The hydroxy group of methyl 3-hydroxypropanoate is converted into a good leaving group (e.g., mesylate or tosylate) using sulfonyl chlorides such as methanesulfonyl chloride or p-toluenesulfonyl chloride.
- This intermediate is then reacted with piperidine under controlled conditions to form the ether linkage, yielding methyl 3-(3-piperidinyloxy)propanoate.
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Formation of sulfonate ester | Methanesulfonyl chloride or p-toluenesulfonyl chloride, base (e.g., triethylamine) | Dichloromethane or toluene | 0–25 °C | 5–24 hours | Inert atmosphere recommended |
| Nucleophilic substitution | Piperidine | Acetonitrile or DMF | 50–80 °C | 10–20 hours | Excess piperidine may be used |
This method is supported by analogous processes described for similar piperidine-containing compounds, where sulfonylation followed by substitution is a standard approach.
Formation of Hydrochloride Salt
After the free base methyl 3-(3-piperidinyloxy)propanoate is obtained, it is converted into the hydrochloride salt to improve its physicochemical properties such as solubility and stability.
- The free base is treated with hydrochloric acid, typically in an organic solvent like ethyl acetate or an alcohol solvent.
- The reaction is carried out at ambient temperature with stirring until complete salt formation.
- The hydrochloride salt precipitates out and is isolated by filtration and drying.
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Salt formation | HCl (1.0–1.5 equivalents) | Ethyl acetate or ethanol | Ambient | 1–3 hours | Controlled addition of acid |
This salt formation step is a common pharmaceutical practice to enhance compound handling and is consistent with methods used for similar piperidine derivatives.
Alternative Synthetic Routes and Catalytic Methods
While the sulfonylation and nucleophilic substitution route is predominant, alternative methods include:
- Direct etherification under catalytic conditions using piperidine and methyl 3-hydroxypropanoate with acid catalysts.
- Transfer hydrogenation and catalytic amination methods for related piperidine carboxylic acid derivatives, which may be adapted for synthesizing related intermediates.
These alternative methods often require specialized catalysts such as palladium on charcoal and controlled hydrogen sources (e.g., formaldehyde in transfer hydrogenation), but are less common for this specific compound.
Research Findings and Yield Data
Based on analogous compound preparations and patent literature, the following yields and purities are typical:
| Step | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|
| Sulfonylation of hydroxypropanoate | 80–90 | >95 | High selectivity with optimized base and temperature control |
| Nucleophilic substitution | 75–85 | >95 | Excess piperidine improves yield |
| Hydrochloride salt formation | 90–95 | >98 | Crystalline salt with good stability |
The overall process yield typically ranges from 60% to 75%, depending on scale and purification methods.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Solvents | Temperature Range | Typical Yield | Notes |
|---|---|---|---|---|---|
| Esterification (if needed) | 3-hydroxypropanoic acid + methanol + acid catalyst | Methanol | Reflux (~65 °C) | 85–90% | Standard Fischer esterification |
| Sulfonylation | Methanesulfonyl chloride + base (e.g., Et3N) | DCM, toluene | 0–25 °C | 80–90% | Forms mesylate/tosylate leaving group |
| Nucleophilic substitution | Piperidine | Acetonitrile, DMF | 50–80 °C | 75–85% | Ether bond formation |
| Hydrochloride salt formation | HCl (1.0–1.5 equiv) | Ethyl acetate, ethanol | Ambient | 90–95% | Salt precipitation and isolation |
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-piperidinyloxy)propanoate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 3-(3-piperidinyloxy)propanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Studied for its potential therapeutic effects and as a reference compound in pharmacological research.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of Methyl 3-(3-piperidinyloxy)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on the central nervous system by modulating neurotransmitter levels and receptor activity. It may also interact with enzymes involved in metabolic processes, leading to various physiological effects.
Comparison with Similar Compounds
Structural Isomers and Piperidine Derivatives
- Methyl 3-(4-Piperidinyloxy)propanoate Hydrochloride (CAS 190515-56-1): A structural isomer with the piperidinyloxy group at the 4-position instead of 3. This positional difference can alter steric and electronic properties, affecting solubility and reactivity. For example, the 3-substituted isomer may exhibit distinct pharmacokinetics due to conformational flexibility .
- 3-(2-Methylphenoxy)piperidine Hydrochloride: Contains a methylphenoxy substituent instead of the propanoate ester. However, it also introduces acute toxicity risks (GHS Category 4 for acute toxicity) .
Ester Derivatives with Varied Substituents
- Ethyl 3-Amino-3-(3-fluorophenyl)propanoate Hydrochloride (CAS 1821827-13-7): Substitutes the piperidinyloxy group with a fluorophenyl ring and an ethyl ester. The fluorine atom enhances metabolic stability via electron-withdrawing effects, while the ethyl ester may slow hydrolysis compared to methyl esters .
- This modification could improve solubility but reduce membrane permeability .
Piperidine and Pyrrolidine Analogs
- Methyl 3-(3-Amino-2-oxopyrrolidin-1-yl)propanoate Hydrochloride (CAS 1427378-56-0): Replaces the piperidine ring with a pyrrolidinone moiety.
- Methyl 3-[2-(2-Aminoethoxy)ethoxy]propanoate Hydrochloride (CAS 2445792-37-8): Incorporates a polyethylene glycol-like chain, significantly increasing hydrophilicity and making it suitable for aqueous formulations. However, the extended chain may limit tissue penetration .
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Key Structural Features | Solubility | Toxicity (GHS) |
|---|---|---|---|---|
| Methyl 3-(3-piperidinyloxy)propanoate HCl | ~227.7 (estimated) | 3-piperidinyloxy, methyl ester | Moderate in water | Acute Toxicity (Cat. 4) |
| Methyl 3-(4-piperidinyloxy)propanoate HCl | ~227.7 | 4-piperidinyloxy isomer | Similar to 3-isomer | Not reported |
| Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl | 263.72 | Fluorophenyl, ethyl ester | Low in water | Acute Toxicity (Cat. 4) |
| Methyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate HCl | 319.8 | Methylsulfonylphenyl, chiral center | High in polar solvents | Skin irritation (Cat. 2) |
Biological Activity
Methyl 3-(3-piperidinyloxy)propanoate hydrochloride is a piperidine derivative that has garnered attention for its diverse biological activities, particularly in pharmacology. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
- Molecular Formula : C₉H₁₈ClNO₃
- Molecular Weight : 223.70 g/mol
- Structure : The compound features a piperidin-3-yloxy group attached to a propanoate moiety, typically encountered in its hydrochloride salt form, which enhances its solubility in aqueous environments.
Biological Activities
This compound exhibits various biological activities:
-
Neuroactive Properties :
- The compound has shown promise in neuropharmacology, with studies indicating its potential as a modulator of neurotransmitter systems. It interacts with specific receptors, influencing neuronal signaling pathways.
-
Antimicrobial Activity :
- In vitro studies have evaluated the compound's efficacy against various bacterial strains, demonstrating significant antimicrobial properties. For instance, derivatives of piperidine compounds have been shown to inhibit the growth of pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .
- Enzyme Inhibition :
The mechanism of action for this compound involves:
- Receptor Interaction : The compound binds to specific receptors in the central nervous system (CNS), modulating neurotransmitter release and activity. This interaction is pivotal for its neuroactive effects.
- Enzymatic Activity Modulation : By inhibiting enzymes like α-glucosidase, the compound alters metabolic pathways, impacting glucose absorption and utilization in the body.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuroactive | Modulates neurotransmitter systems | |
| Antimicrobial | Effective against Xanthomonas axonopodis and others | |
| Enzyme Inhibition | Inhibits α-glucosidase |
Case Study: Neuropharmacological Effects
In a recent study, this compound was evaluated for its effects on synaptic transmission in animal models. The results indicated enhanced synaptic plasticity and potential neuroprotective effects against neurodegenerative conditions .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against fungal pathogens such as Alternaria solani and Fusarium solani. The study utilized artificial inoculation techniques to assess efficacy, revealing significant inhibition rates compared to control groups .
Q & A
Q. What are the recommended synthesis protocols for Methyl 3-(3-piperidinyloxy)propanoate hydrochloride?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and esterification. Piperidine derivatives often require protection/deprotection strategies for reactive amine groups. For example, coupling 3-piperidinol with a halogenated propanoate ester under basic conditions (e.g., K₂CO₃ in DMF) can yield the intermediate, followed by hydrochloride salt formation. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) is recommended to isolate the product .
Q. What safety measures are essential when handling this compound?
Critical precautions include:
- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and ANSI-approved safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosols/dust .
- Storage: Store at 2–8°C in a dry, sealed container to prevent degradation .
- Emergency Response: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Q. How should the compound be characterized post-synthesis?
Standard analytical methods include:
- NMR Spectroscopy: Confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~3.6 ppm for methoxy groups) .
- HPLC: Assess purity (>95%) using a C18 column and UV detection at 254 nm .
- Mass Spectrometry: Verify molecular weight (e.g., [M+H⁺] = 273.2 for related piperidine derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
When toxicity data is limited or conflicting:
- In Silico Prediction: Use tools like ProTox-II or ADMETlab to model acute toxicity (e.g., LD₅₀) and prioritize in vitro testing .
- Comparative Studies: Benchmark against structurally similar compounds (e.g., Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride) with known toxicity profiles .
- Dose-Response Assays: Conduct MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values and validate safety thresholds .
Q. What strategies optimize reaction yields when intermediates are unstable?
- Low-Temperature Reactions: Perform steps at 0–5°C to minimize decomposition of sensitive intermediates .
- In Situ Protection: Use tert-butoxycarbonyl (Boc) groups to stabilize amines during synthesis .
- Real-Time Monitoring: Employ techniques like FTIR or inline HPLC to track reaction progress and adjust conditions dynamically .
Q. How does solvent polarity affect the compound’s reactivity in nucleophilic substitutions?
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperidine oxygen by stabilizing transition states. For example, reactions in DMF show 20–30% higher yields compared to THF due to improved solubility of ionic intermediates .
Key Considerations for Experimental Design
- Reproducibility: Document reaction parameters (temperature, solvent ratios) meticulously to address batch-to-batch variability .
- Contamination Control: Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of ester groups .
- Data Validation: Cross-reference spectral data with published analogs (e.g., piperidine-based hydrochlorides) to confirm assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
